NADPH Oxidase Inhibition Annotation Versus PDGFR Kinase Selectivity of the 6,7-Dimethoxy Reference Probe
CAS 205259-42-3 is cataloged by Toronto Research Chemicals as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological reactive oxygen species (ROS) production in inflammatory diseases . In contrast, the closest structurally related commercial probe, PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0; 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide), is a multi-kinase inhibitor with IC₅₀ values of 50 nM (PDGFRα), 80 nM (PDGFRβ), 50 nM (c-Kit), and 230 nM (Flt3), but exhibits no reported NADPH oxidase inhibition . The qualitative target annotation divergence is consistent with the differing C7 substituents: the 7-benzyloxy group of CAS 205259-42-3 may occupy an auxiliary hydrophobic pocket in the Nox enzyme family that is inaccessible to the 7-methoxy group of PDGFR Inhibitor III.
| Evidence Dimension | Annotated primary pharmacological target |
|---|---|
| Target Compound Data | NADPH oxidase inhibition (vendor annotation; quantitative IC₅₀ not publicly available) |
| Comparator Or Baseline | PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0): PDGFRα IC₅₀ = 50 nM; PDGFRβ IC₅₀ = 80 nM; c-Kit IC₅₀ = 50 nM; Flt3 IC₅₀ = 230 nM; no NADPH oxidase activity reported |
| Quantified Difference | Qualitative target class divergence (NADPH oxidase vs. receptor tyrosine kinases); quantitative Nox IC₅₀ data unavailable for CAS 205259-42-3 |
| Conditions | Vendor annotation (TRC) vs. Sigma-Aldrich/Calbiochem kinase activity panel |
Why This Matters
For research programs studying NADPH oxidase-driven inflammation, CAS 205259-42-3 provides a distinct pharmacological starting point that cannot be replaced by the 6,7-dimethoxy PDGFR probe, which is selective for a different target class.
